

Remdesivir Impurity 9-d4: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir Impurity 9-d4 is the deuterium-labeled analogue of Remdesivir, a broad-spectrum antiviral medication.[1][2] This isotopically labeled compound serves as a critical reference standard in the development and quality control of Remdesivir.[1] Its primary application is as an internal standard for quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-labeled active pharmaceutical ingredient (API) in complex matrices.

Chemical and Physical Data

The fundamental properties of **Remdesivir Impurity 9-d4** are summarized below, providing a clear comparison with the unlabeled Remdesivir.



Property	Remdesivir Impurity 9-d4	Remdesivir
Chemical Name	2-ethylbutyl ((S)- (((2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][1][3] [4]triazin-7-yl)-5-cyano-3,4- dihydroxytetrahydrofuran-2- yl)methoxy) (phenoxy)phosphoryl)-L- alaninate-2,3,3,3-d4	2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][1][3] [4]triazin-7-yl)-5-cyano-3,4- dihydroxyoxolan-2-yl]methoxy- phenoxyphosphoryl]amino]pro panoate
Molecular Formula	C27H31D4N6O8P[1]	C27H35N6O8P[5]
Molecular Weight	606.61 g/mol [1]	602.58 g/mol [6]
CAS Number	2738376-82-2[7]	1809249-37-3[8]
Purity	≥99% deuterated forms (d1-d4)[7]	Varies by manufacturer
Formulation	Solid[7]	Crystalline solid[9]
Solubility	Soluble in DMF, DMSO, and Methanol[7]	Soluble in ethanol and methanol; very slightly soluble in water[9]

Experimental Protocols General Analytical Characterization

As a reference standard, **Remdesivir Impurity 9-d4** is characterized using a suite of analytical techniques to confirm its identity and purity. While specific Certificates of Analysis were not publicly available, a typical characterization protocol would involve:

- High-Performance Liquid Chromatography (HPLC): To assess purity by separating the deuterated compound from any non-labeled Remdesivir or other impurities. A common method involves reverse-phase chromatography with UV detection.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. Highresolution mass spectrometry (HRMS) can be used to verify the elemental composition.



• Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of unlabeled Remdesivir, confirms the locations of deuterium labeling. ³¹P NMR is also used to characterize the phosphate group.

Plausible Synthesis of Remdesivir-d4

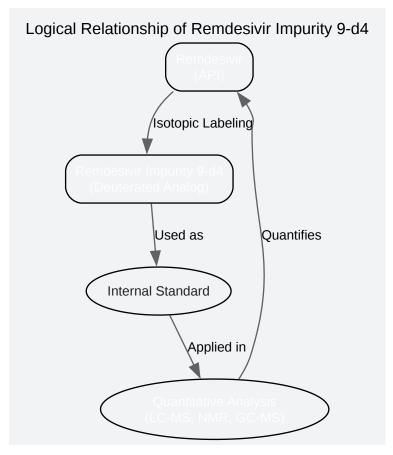
A specific, detailed experimental protocol for the synthesis of **Remdesivir Impurity 9-d4** is not readily available in the public domain. However, based on the known synthesis of Remdesivir and its deuterated precursors, a plausible synthetic route can be outlined. The synthesis of deuterated Remdesivir analogs often involves the introduction of deuterium atoms into the GS-441524 intermediate.

A Proposed Multi-Step Synthesis:

- Synthesis of Deuterated GS-441524: A known intermediate in the Remdesivir synthesis is subjected to a deuteration reaction. For example, an iodinated precursor can be reduced using a palladium catalyst and deuterium gas to introduce a deuterium atom at the C7 position of the pyrrolotriazine ring. Further deuteration on the ribose moiety can be achieved using deuterated reducing agents like sodium borodeuteride (NaBD4).
- Protection of Hydroxyl Groups: The 2' and 3'-hydroxyl groups of the deuterated GS-441524 are protected, often as an acetonide, to prevent side reactions in the subsequent phosphorylation step.
- Phosphoramidate Coupling: The protected deuterated nucleoside is then coupled with a chiral phosphoramidate reagent. This step is crucial for introducing the phosphoramidate prodrug moiety and is often carried out in the presence of a magnesium salt and a nonnucleophilic base.
- Deprotection: The final step involves the removal of the hydroxyl protecting groups, typically under acidic conditions, to yield the final Remdesivir-d4 product.
- Purification: The crude product is purified using techniques such as column chromatography
 or preparative HPLC to obtain the highly pure reference standard.



Visualizations Logical Relationship of Remdesivir Impurity 9-d4

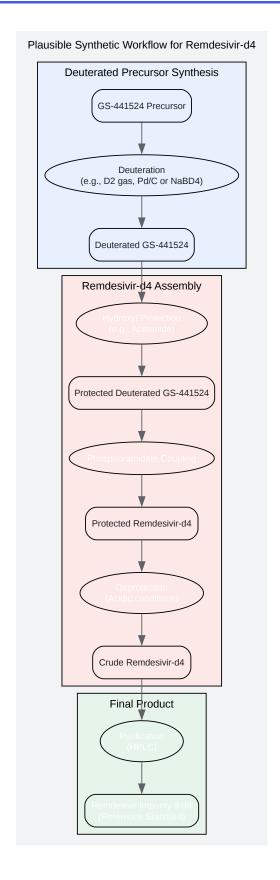


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Caption: Relationship of Remdesivir Impurity 9-d4 to the API and its analytical application.

Plausible Synthetic Workflow for Remdesivir-d4





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Caption: A plausible multi-stage workflow for the synthesis of Remdesivir-d4.



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